molecular formula C23H24N2O2S B2763877 N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide CAS No. 297149-74-7

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide

Cat. No.: B2763877
CAS No.: 297149-74-7
M. Wt: 392.52
InChI Key: ZSWZBPCORGCCSN-UHFFFAOYSA-N
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Description

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is a complex organic compound with a unique structure that includes both benzyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide typically involves the reaction of succinic anhydride with benzylamine and 2-thienylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of Succinic Anhydride with Benzylamine: This step forms N1-benzylsuccinimide.

    Reaction with 2-Thienylmethylamine: The intermediate N1-benzylsuccinimide is then reacted with 2-thienylmethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-dibenzyl-N~4~-(2-fluorophenyl)methylsuccinamide
  • N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)ethanediamine

Uniqueness

N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is unique due to its specific combination of benzyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N',N'-dibenzyl-N-(thiophen-2-ylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(24-16-21-12-7-15-28-21)13-14-23(27)25(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-12,15H,13-14,16-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWZBPCORGCCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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